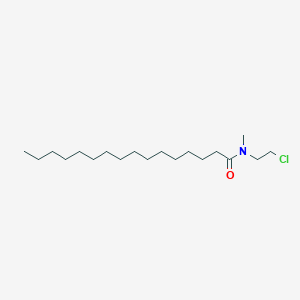![molecular formula C20H23NO4 B14363853 Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]- CAS No. 92601-65-5](/img/structure/B14363853.png)
Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]- is a complex organic compound with a unique structure that includes a benzoic acid core substituted with a butylethylamino group and a hydroxybenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]- typically involves multiple steps, starting with the preparation of the benzoic acid core. One common method is the oxidation of toluene using oxygen in the presence of a cobalt or manganese catalyst
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes and the use of advanced catalytic systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]- undergoes several types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with antimicrobial properties.
Salicylic acid: An aromatic compound with a hydroxyl group, used in medicine for its anti-inflammatory properties.
Parabens: A group of benzoic acid derivatives used as preservatives in cosmetics and pharmaceuticals.
Uniqueness
Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
92601-65-5 |
|---|---|
Formule moléculaire |
C20H23NO4 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-[4-[butyl(ethyl)amino]-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C20H23NO4/c1-3-5-12-21(4-2)14-10-11-17(18(22)13-14)19(23)15-8-6-7-9-16(15)20(24)25/h6-11,13,22H,3-5,12H2,1-2H3,(H,24,25) |
Clé InChI |
NWPDZJNBSXBGEM-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol](/img/structure/B14363789.png)


![Bicyclo[1.1.0]butane-2,4-dicarbaldehyde](/img/structure/B14363796.png)



![7,8-Dihydro[1,3]thiazolo[3,2-e]purine](/img/structure/B14363820.png)
![2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid](/img/structure/B14363823.png)
![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
silane](/img/structure/B14363836.png)
![2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B14363840.png)
![N-[(2-Bromobenzoyl)carbamothioyl]glycine](/img/structure/B14363845.png)
